2-Chloro-3-(1-methylpiperidin-4-yl)propanal
CAS No.:
Cat. No.: VC17473656
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO |
|---|---|
| Molecular Weight | 189.68 g/mol |
| IUPAC Name | 2-chloro-3-(1-methylpiperidin-4-yl)propanal |
| Standard InChI | InChI=1S/C9H16ClNO/c1-11-4-2-8(3-5-11)6-9(10)7-12/h7-9H,2-6H2,1H3 |
| Standard InChI Key | FIKDESFLWRIZJP-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)CC(C=O)Cl |
Introduction
2-Chloro-3-(1-methylpiperidin-4-yl)propanal is a chemical compound with the CAS number 2306276-81-1. It is a synthetic organic compound that incorporates a chloro group, a methylpiperidine moiety, and an aldehyde functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Biological Activity and Applications
While specific biological activities of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, piperidine derivatives are known for their pharmacological properties, including antitumor and neuroactive effects .
Research Findings and Future Directions
Given the limited information available on 2-Chloro-3-(1-methylpiperidin-4-yl)propanal, further research is needed to explore its chemical properties, biological activities, and potential applications. Studies focusing on its synthesis, characterization, and biological evaluation could provide valuable insights into its utility in pharmaceutical or chemical industries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume